4-n-Butyl-3',4'-dichlorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

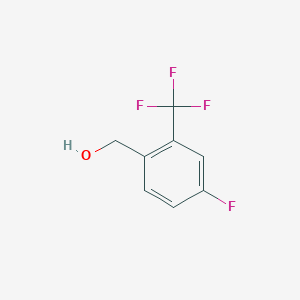

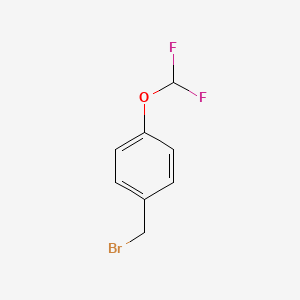

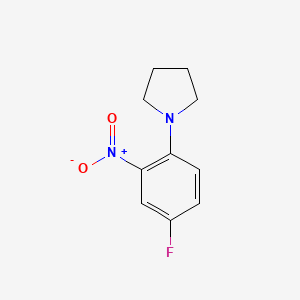

4-n-Butyl-3’,4’-dichlorobenzophenone, also known as 4-BCB, is a chemical compound that belongs to the family of benzophenones1. It has a CAS Number of 844885-30-9 and a molecular weight of 307.222.

Synthesis Analysis

While specific synthesis information for 4-n-Butyl-3’,4’-dichlorobenzophenone is not readily available, a similar compound, 4,4’-Dichlorobenzophenone, is prepared by the acylation of chlorobenzene with 4-chlorobenzoyl chloride3. The conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent3.

Molecular Structure Analysis

The IUPAC name for 4-n-Butyl-3’,4’-dichlorobenzophenone is (4-butylphenyl) (3,4-dichlorophenyl)methanone2. Its InChI code is 1S/C17H16Cl2O/c1-2-3-4-12-5-7-13 (8-6-12)17 (20)14-9-10-15 (18)16 (19)11-14/h5-11H,2-4H2,1H32.

Chemical Reactions Analysis

Specific chemical reactions involving 4-n-Butyl-3’,4’-dichlorobenzophenone are not readily available from the search results.Physical And Chemical Properties Analysis

4-n-Butyl-3’,4’-dichlorobenzophenone has a molecular formula of C17H16Cl2O2. It has a purity of 97%2.Scientific Research Applications

Polymer Synthesis and Modification :

- 4-n-Butyl-3',4'-dichlorobenzophenone is used in the synthesis of high molecular weight poly(p-phenyleneethynylenes) by alkyne metathesis, which forms under concomitant evolution of butyne. This process utilizes a highly active catalyst system formed from commercially available Mo(CO)6 and 4-chlorophenol or 4-trifluoromethylphenol in situ at 140 °C in 1,2-dichlorobenzene (Kloppenburg, Jones, & Bunz, 1999).

- It is also involved in the preparation of novel polyimides containing twisted structures derived from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them useful in various industrial applications (Chern, Twu, & Chen, 2009).

Chemical Reactions and Catalysis :

- In the field of organic synthesis, 4-n-Butyl-3',4'-dichlorobenzophenone is involved in the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene. This process uses a multi-site phase-transfer catalyst for the reaction of 4-nitrophenol with n-butyl bromide, demonstrating an innovative method in organic synthesis (Harikumar & Rajendran, 2014).

Material Science and Stability Studies :

- The compound has been studied for its role in the activation of receptors in plastics, revealing insights into the effects of phenols and plasticizers widely used in the plastic industry (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

- It is also used in the synthesis of novel copolymers of styrene and phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates. This research contributes to the development of new materials with potential applications in various industrial sectors (Kharas et al., 2016).

Photochemical and Antioxidant Studies :

- Research on the synthesis of (3‐tert‐butyl‐4‐hydroxy‐5‐methylphenyl) propionate derivatives and their thermal antioxidation behavior for Polyoxymethylene (POM) explores the use of 4-n-Butyl-3',4'-dichlorobenzophenone in enhancing the stability of POM, which is increasingly used in the car industry (Park et al., 2012).

Safety And Hazards

Specific safety and hazard information for 4-n-Butyl-3’,4’-dichlorobenzophenone is not readily available from the search results.

Future Directions

Specific future directions for 4-n-Butyl-3’,4’-dichlorobenzophenone are not readily available from the search results.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific resources or perform further research.

properties

IUPAC Name |

(4-butylphenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-10-15(18)16(19)11-14/h5-11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZCNZSQWZEZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373806 |

Source

|

| Record name | 4-n-Butyl-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-n-Butyl-3',4'-dichlorobenzophenone | |

CAS RN |

844885-30-9 |

Source

|

| Record name | (4-Butylphenyl)(3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butyl-3',4'-dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)